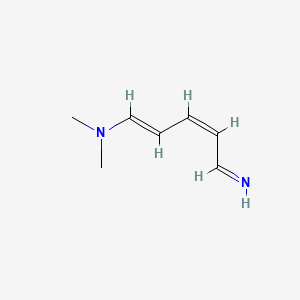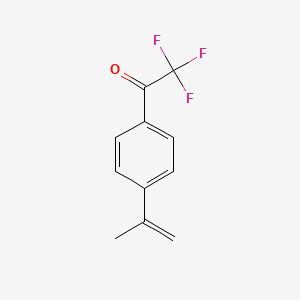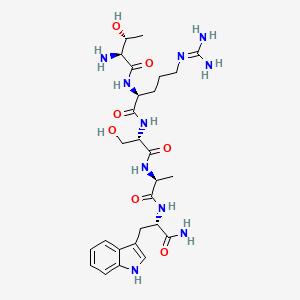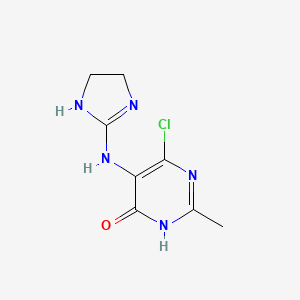
6-O-Desmethyl Moxonidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-O-Desmethyl Moxonidine is a chemical compound with the molecular formula C8H10ClN5O and a molecular weight of 227.65 g/mol . It is an impurity of the drug moxonidine, which is a centrally acting antihypertensive agent used to treat high blood pressure . The compound is characterized by its pyrimidinone structure, which includes a chloro and imidazoline group .
準備方法
The synthesis of 6-O-Desmethyl Moxonidine involves several steps, starting from the key intermediate 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine . The reaction conditions typically include the use of solvents such as methanol, toluene, and triethylamine . Industrial production methods focus on optimizing yield and purity, often involving high-performance thin-layer chromatography (HPTLC) for quality control .
化学反応の分析
6-O-Desmethyl Moxonidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions can occur under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines .
科学的研究の応用
6-O-Desmethyl Moxonidine has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various receptors.
Industry: It is used in the pharmaceutical industry for quality control and validation of moxonidine products.
作用機序
The mechanism of action of 6-O-Desmethyl Moxonidine is closely related to that of moxonidine. Moxonidine is a selective agonist at the imidazoline receptor subtype 1 (I1), which is found in the medulla oblongata . This receptor subtype regulates sympathetic nervous system activity, leading to a decrease in blood pressure . This compound may interact with similar molecular targets, although its specific pathways and effects are less well-studied .
類似化合物との比較
6-O-Desmethyl Moxonidine can be compared with other similar compounds, such as:
Moxonidine: The parent compound, used as an antihypertensive agent.
4-Hydroxy Moxonidine: Another impurity of moxonidine with a hydroxyl group instead of a methoxy group.
4-Methoxy Moxonidine: A derivative with a methoxy group, used in similar research applications.
The uniqueness of this compound lies in its specific structural modifications, which can influence its chemical and biological properties .
特性
IUPAC Name |
4-chloro-5-(4,5-dihydro-1H-imidazol-2-ylamino)-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5O/c1-4-12-6(9)5(7(15)13-4)14-8-10-2-3-11-8/h2-3H2,1H3,(H2,10,11,14)(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGWPFBOPWMOBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)NC2=NCCN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747559 |
Source


|
| Record name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352457-33-1 |
Source


|
| Record name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methyl-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352457-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
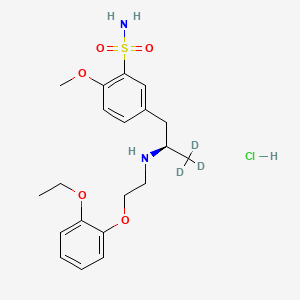

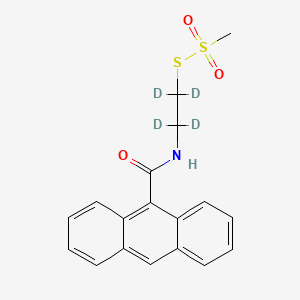
![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/new.no-structure.jpg)
